Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
Description
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a heterocyclic compound featuring an indolizine core substituted with a benzoyl group at position 3, a 4-pyridinyl moiety at position 7, and diisopropyl ester groups at the 1,2-carboxylate positions.
Properties
CAS No. |
853334-28-8 |
|---|---|
Molecular Formula |
C28H26N2O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
dipropan-2-yl 3-benzoyl-7-pyridin-4-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5/c1-17(2)34-27(32)23-22-16-21(19-10-13-29-14-11-19)12-15-30(22)25(24(23)28(33)35-18(3)4)26(31)20-8-6-5-7-9-20/h5-18H,1-4H3 |
InChI Key |
UNNBPPYDSAMNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the benzoyl and pyridinyl groups. Common reagents used in these reactions include benzoyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound is compared to three analogs (Table 1), focusing on ester groups, substituents, and core heterocycles:
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Differences and Implications
In contrast, the diethyl analog in may exhibit faster metabolic clearance due to smaller ester groups.
Substituent Variations: The 4-bromobenzoyl group in introduces steric bulk and electron-withdrawing effects, which could alter binding affinities or reactivity compared to the non-halogenated benzoyl group in the target compound. The tetrahydroimidazopyridine core in is a saturated, non-aromatic system, conferring conformational flexibility distinct from the planar indolizine core.
Functional Group Additions: The 8-cyano and 2-oxo groups in introduce hydrogen-bonding and dipole interactions, which are absent in the indolizine analogs. These groups may influence crystallization behavior, as evidenced by its defined melting point .
Research Findings and Trends
- Synthetic Feasibility : The tetrahydroimidazopyridine derivative was synthesized in 61% purity, suggesting challenges in isolating highly pure indolizine analogs under similar conditions.
- Spectroscopic Characterization : <sup>1</sup>H NMR and HRMS data for confirm structural integrity, though analogous data for the target compound are lacking in the reviewed literature.
- Heterocyclic Diversity : Pyridinyl (target compound) and pyridazine/isoxazole (unlisted analogs from ) substituents demonstrate the role of heterocycles in tuning electronic properties and bioactivity.
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